molecular formula C9H6Br2S B1405142 2-Bromo-3-(bromomethyl)-1-benzothiophene CAS No. 183861-05-4

2-Bromo-3-(bromomethyl)-1-benzothiophene

Cat. No.: B1405142
CAS No.: 183861-05-4
M. Wt: 306.02 g/mol
InChI Key: WWUZCBNSKRVXQN-UHFFFAOYSA-N
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Description

2-Bromo-3-(bromomethyl)-1-benzothiophene is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are aromatic compounds that contain a fused benzene and thiophene ring. This particular compound is characterized by the presence of two bromine atoms attached to the benzothiophene ring, specifically at the 2 and 3 positions, with a bromomethyl group at the 3 position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(bromomethyl)-1-benzothiophene typically involves the bromination of benzo[b]thiophene derivatives. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction proceeds efficiently, yielding the desired product with high selectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of N-bromosuccinimide as a brominating agent is preferred due to its efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(bromomethyl)-1-benzothiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzothiophenes, while nucleophilic substitution can introduce different functional groups at the bromine positions.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(bromomethyl)-1-benzothiophene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its bromine atoms and the benzothiophene ring. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(bromomethyl)-1-benzothiophene is unique due to the presence of two bromine atoms and a bromomethyl group, which provide specific reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

IUPAC Name

2-bromo-3-(bromomethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2S/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUZCBNSKRVXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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